

# Application Notes & Protocols: Spectrophotometric Determination of Fenoxaprop-p-ethyl in Commercial Formulations

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Compound of Interest		
Compound Name:	Fenoxaprop-ethyl	
Cat. No.:	B166152	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Fenoxaprop-p-ethyl is a selective herbicide widely used for the post-emergence control of annual and perennial grassy weeds in various broad-leaved crops. Accurate and reliable determination of its concentration in commercial formulations is crucial for quality control and regulatory compliance. This document provides detailed application notes and protocols for the spectrophotometric determination of Fenoxaprop-p-ethyl, offering a cost-effective and accessible alternative to chromatographic methods. The methodologies described are based on derivatization reactions that yield colored complexes suitable for UV-Vis spectrophotometric analysis.

## **Principle of Spectrophotometric Methods**

Two primary spectrophotometric methods for the determination of Fenoxaprop-p-ethyl have been established:

Acid Hydrolysis and Diazotization: This method involves the acid hydrolysis of Fenoxapropp-ethyl to yield 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). The resulting CDHB is then
used as a coupling reagent in a diazotization reaction to form a stable azo dye, the
absorbance of which is measured at 430 nm.[1]



 Hydroxamic Acid-Iron(III) Complex Formation: This approach is based on the conversion of Fenoxaprop-p-ethyl into a hydroxamic acid derivative in an alkaline medium using hydroxylamine hydrochloride. This derivative subsequently reacts with iron(III) to form a distinct red-colored tris-iron hydroxamate complex, which is quantified by measuring its absorbance at 500 nm.[2][3][4][5][6]

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters for the two spectrophotometric methods, allowing for easy comparison.

Table 1: Method based on Acid Hydrolysis and Diazotization

Parameter	Value	Reference
Wavelength (λmax)	430 nm	[1]
Linear Range	0.2 - 25 μg/mL	[1]
Molar Absorptivity	1.4 x 10 <sup>4</sup> L mol <sup>-1</sup> cm <sup>-1</sup>	[1]
Limit of Detection (LOD)	0.029 μg/mL	[1]
Limit of Quantification (LOQ)	0.098 μg/mL	[1]
Recoveries	95 - 97%	[1]

Table 2: Method based on Hydroxamic Acid-Iron(III) Complex Formation



Parameter	Value	Reference
Wavelength (λmax)	500 nm	[2][3][4][5][6]
Linear Range	1.0 - 20.0 μg/mL	[2][3][4][5]
Molar Absorptivity	1.81 x 10 <sup>4</sup> L mol <sup>-1</sup> cm <sup>-1</sup>	[2][3][4][5]
Limit of Detection (LOD)	0.29 ± 0.1 μg/mL	[2][3][4]
Limit of Quantification (LOQ)	0.96 ± 0.1 μg/mL	[2][3][4]
Sample Throughput (Flow Injection)	90 samples/hour	[3][4]

# Experimental Protocols Method 1: Acid Hydrolysis and Diazotization

- 1. Reagents and Solutions:
- Standard Fenoxaprop-p-ethyl Stock Solution (100 μg/mL): Accurately weigh 10 mg of analytical grade Fenoxaprop-p-ethyl and dissolve it in a small amount of methanol. Transfer quantitatively to a 100 mL volumetric flask and make up to the mark with methanol.
- Hydrochloric Acid (HCl): Concentrated, analytical grade.
- Sodium Nitrite (NaNO2): 0.1% (w/v) aqueous solution. Prepare fresh daily.
- Sulphamic Acid (H<sub>3</sub>NSO<sub>3</sub>): 0.5% (w/v) aqueous solution.
- 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) solution: Prepare by hydrolyzing a known amount of Fenoxaprop-p-ethyl.
- Sodium Hydroxide (NaOH): 1 M aqueous solution.
- 2. Sample Preparation (Commercial Formulation):
- Accurately weigh a quantity of the commercial formulation equivalent to 10 mg of Fenoxaprop-p-ethyl.



- Dissolve the sample in 50 mL of methanol in a 100 mL volumetric flask and sonicate for 15 minutes.
- Make up to the mark with methanol to obtain a stock solution of 100 μg/mL.
- Filter the solution through a 0.45 μm syringe filter to remove any insoluble excipients.
- Prepare a working sample solution by appropriate dilution of the stock solution with methanol.
- 3. Experimental Procedure:
- Hydrolysis: Transfer a suitable aliquot of the standard or sample solution into a test tube. Add 2 mL of concentrated HCl and heat in a water bath at 80°C for 30 minutes to effect hydrolysis.
- Diazotization: Cool the hydrolyzed solution to room temperature. Add 1 mL of 0.1% NaNO<sub>2</sub> solution and mix well. Allow the reaction to proceed for 5 minutes.
- Removal of Excess Nitrite: Add 1 mL of 0.5% sulphamic acid solution and shake until no more nitrogen gas evolves.
- Coupling Reaction: Add 1 mL of the prepared CDHB solution (as the coupling agent) and 2
   mL of 1 M NaOH to make the medium alkaline.
- Measurement: A colored azo dye will form. Measure the absorbance of the solution at 430 nm against a reagent blank prepared in the same manner but without the analyte.

#### 4. Calibration Curve:

- Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.2 to 25 μg/mL.
- Follow the experimental procedure for each standard.
- Plot a graph of absorbance versus concentration to obtain the calibration curve.



• Determine the concentration of Fenoxaprop-p-ethyl in the sample solution from the calibration curve.

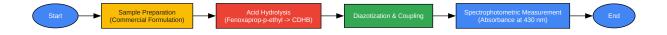
### Method 2: Hydroxamic Acid-Iron(III) Complex Formation

- 1. Reagents and Solutions:
- Standard Fenoxaprop-p-ethyl Stock Solution (350 μg/mL): Dissolve 0.035 g of authentic Fenoxaprop-p-ethyl in 20 mL of methanol and dilute to 100 mL with methanol.[2]
- Hydroxylamine Hydrochloride Solution (0.5 mol L<sup>-1</sup>): Dissolve 3.475 g of hydroxylamine hydrochloride in 30 mL of methanol and dilute to 100 mL with methanol.
- Sodium Hydroxide (NaOH): Alkaline solution.
- Ferric Chloride (FeCl<sub>3</sub>): 5% (w/v) aqueous solution.
- Ethanol: Analytical grade.
- Hydrochloric Acid (HCl): 1 mol L<sup>-1</sup>.
- 2. Sample Preparation (Commercial Formulation):
- Prepare a stock solution of the commercial formulation equivalent to a known concentration of Fenoxaprop-p-ethyl (e.g., 350 μg/mL) in methanol, following a similar procedure as in Method 1.
- Filter the solution to remove any particulate matter.
- Prepare working sample solutions by appropriate dilution.
- 3. Experimental Procedure:
- Formation of Hydroxamic Acid: In a volumetric flask, mix an aliquot of the standard or sample solution with an alkaline solution of hydroxylamine hydrochloride. Allow the mixture to stand for a few minutes for the reaction to complete.



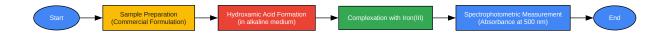
- Complexation with Iron(III): Acidify the solution with 1 mol L<sup>-1</sup> HCl, followed by the addition of ethanol. Then, add 0.3 mL of 5% ferric chloride solution.[6] A red-colored complex will form.
- Measurement: Measure the absorbance of the red-colored tris-iron hydroxamate complex at 500 nm against a reagent blank.[2][3][4][5][6]
- 4. Calibration Curve:
- Prepare a series of standard solutions with concentrations ranging from 1.0 to 20.0 μg/mL.
- Follow the derivatization and measurement procedure for each standard.
- Construct a calibration curve by plotting absorbance against concentration.
- Use the linear regression equation to determine the concentration of Fenoxaprop-p-ethyl in the prepared sample solutions.

#### **Visualizations**



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Caption: Workflow for the acid hydrolysis and diazotization method.



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Caption: Workflow for the hydroxamic acid-iron(III) complexation method.





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Caption: Chemical reaction pathway for the hydroxamic acid method.

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